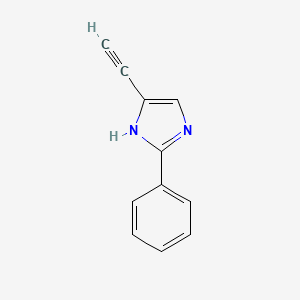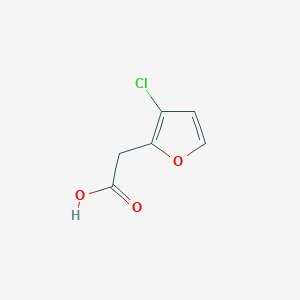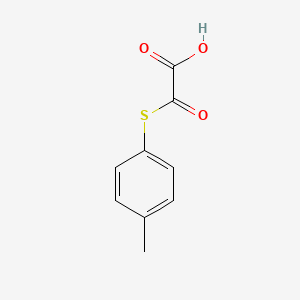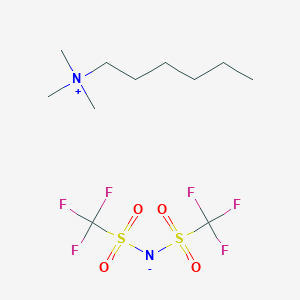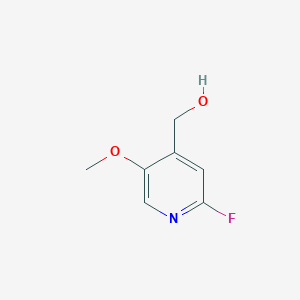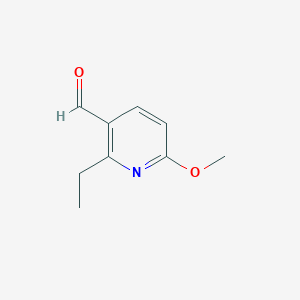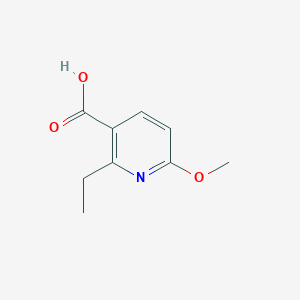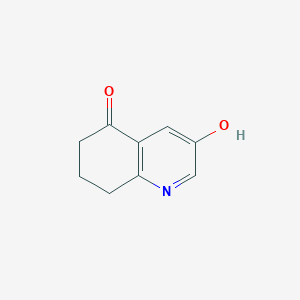
3-Hydroxy-7,8-dihydroquinolin-5(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-7,8-dihydroquinolin-5(6H)-one, otherwise known as 3-hydroxyquinolin-5-one, is an organic compound that has been studied for its potential uses in a variety of scientific applications. It is a derivative of quinoline, an aromatic heterocyclic compound, and is a member of the hydroxyquinoline family. It can be used as a precursor to other compounds, and has been studied for its potential as an antimicrobial agent, anti-inflammatory agent, and anti-cancer agent.
科学研究应用
3-Hydroxyquinolin-5-one has been studied for its potential uses in a variety of scientific applications. It has been studied for its potential as an antimicrobial agent, anti-inflammatory agent, and anti-cancer agent. It has also been studied for its potential to inhibit the growth of certain bacteria, fungi, and viruses. In addition, it has been studied for its potential to inhibit the formation of biofilms, which are communities of bacteria that can form on surfaces and are resistant to antibiotics. It has also been studied for its potential to inhibit the growth of cancer cells.
作用机制
The mechanism of action of 3-hydroxyquinolin-5-one is not yet fully understood. It is believed to work by inhibiting the growth of bacteria, fungi, and viruses by disrupting their cell membranes. It is also believed to inhibit the formation of biofilms by disrupting the communication between the bacteria in the biofilm. It is also believed to inhibit the growth of cancer cells by interfering with the cell cycle.
Biochemical and Physiological Effects
3-Hydroxyquinolin-5-one has been studied for its potential biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to inhibit the formation of biofilms. In addition, it has been found to inhibit the growth of cancer cells. It has also been found to possess anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
The advantages of using 3-hydroxyquinolin-5-one in lab experiments include its relatively low cost and availability, its low toxicity, and its potential for use in a variety of applications. The limitations of using 3-hydroxyquinolin-5-one in lab experiments include its limited solubility in water, its limited stability in solution, and its potential for producing side effects in humans.
未来方向
The potential future directions for 3-hydroxyquinolin-5-one include further research into its potential as an antimicrobial agent, anti-inflammatory agent, and anti-cancer agent. In addition, further research into its mechanism of action and its potential biochemical and physiological effects could lead to new applications and uses for this compound. Finally, further research into its potential advantages and limitations for lab experiments could lead to improved methods for using this compound in laboratory settings.
合成方法
3-Hydroxyquinolin-5-one can be synthesized in a variety of ways, including the use of quinoline as a starting material. Quinoline can be converted to 3-hydroxyquinolin-5-one through a reaction with hydroxylamine hydrochloride in aqueous ethanol. This reaction produces a mixture of 3-hydroxyquinolin-5-one and its isomer, 7-hydroxyquinolin-5-one. The two compounds can then be separated by column chromatography. Another method for synthesizing 3-hydroxyquinolin-5-one is the reaction of quinoline with formaldehyde and hydroxylamine hydrochloride in aqueous ethanol. This reaction produces a mixture of 3-hydroxyquinolin-5-one and its isomer, 5-hydroxyquinolin-5-one. The two compounds can then be separated by column chromatography.
属性
IUPAC Name |
3-hydroxy-7,8-dihydro-6H-quinolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-6-4-7-8(10-5-6)2-1-3-9(7)12/h4-5,11H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKWDFYLRRFKKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=N2)O)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-7,8-dihydroquinolin-5(6h)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

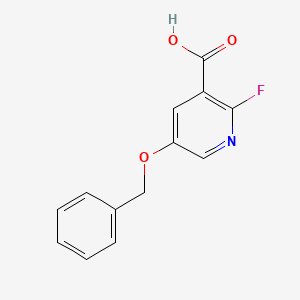
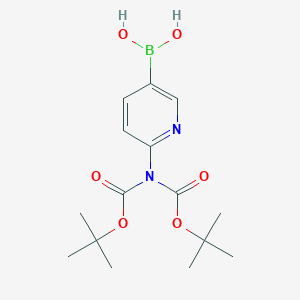
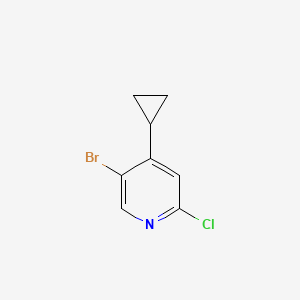
![tert-Butyl 3-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B6306445.png)
![2-Chloro-5,6,7-trifluorobenzo[d]thiazole](/img/structure/B6306450.png)


